3-Methylquinuclidin-3-amine hydrobromide

Descripción

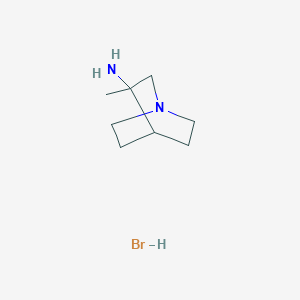

Structure

2D Structure

Propiedades

Número CAS |

21638-13-1 |

|---|---|

Fórmula molecular |

C8H16N2 |

Peso molecular |

140.23 g/mol |

Nombre IUPAC |

3-methyl-1-azabicyclo[2.2.2]octan-3-amine |

InChI |

InChI=1S/C8H16N2/c1-8(9)6-10-4-2-7(8)3-5-10/h7H,2-6,9H2,1H3 |

Clave InChI |

PLFBGAXIQJPOEX-UHFFFAOYSA-N |

SMILES |

CC1(CN2CCC1CC2)N.Br |

SMILES canónico |

CC1(CN2CCC1CC2)N |

Origen del producto |

United States |

Métodos De Preparación

Synthesis from Quinuclidin-3-one via Methyllithium Addition

One well-documented method begins with quinuclidin-3-one as the starting material. The process involves:

- Treatment of quinuclidin-3-one with methyllithium in diethyl ether at low temperature (-78°C) to introduce a methyl group at the 3-position.

- The reaction mixture is gradually warmed to room temperature and stirred overnight to ensure complete conversion.

- Subsequent hydrolysis with water, concentration of the solution, and purification by flash chromatography yields 3-methylquinuclidin-3-ol.

- This intermediate is then converted to the amine and finally reacted with hydrobromic acid to form the hydrobromide salt.

This approach leverages the nucleophilic addition of methyllithium to the ketone, followed by amination and salt formation steps.

Direct Reaction of 3-Methylquinuclidine with Hydrobromic Acid

Another straightforward method involves:

- Starting with 3-methylquinuclidine as the base amine.

- Adding hydrobromic acid to the amine in a reaction flask.

- Heating the mixture to reflux for several hours to ensure complete salt formation.

- Cooling the mixture to room temperature, filtering the precipitated solid, washing with cold water, and drying under vacuum.

- Recrystallization from ethanol to obtain pure 3-methylquinuclidin-3-amine hydrobromide.

This method is practical for producing the hydrobromide salt directly from the free base with good purity.

Alternative Synthetic Routes from Acetamide Derivatives

Chemical literature also reports synthesis starting from acetamide derivatives such as N-(3-methyl-1-azabicyclo[2.2.2]oct-3-yl)-acetamide. The process includes:

- Hydrochloride treatment under reflux for extended periods (e.g., 72 hours).

- Subsequent purification steps to isolate the hydrobromide salt.

This route is less commonly used but provides an alternative pathway with reported yields around 69%.

| Step | Reagents/Conditions | Temperature | Duration | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methyllithium addition | Methyllithium in diethyl ether | -78°C to RT | Overnight | High | Low temperature prevents side reactions |

| Hydrolysis and purification | Water, flash chromatography | Room temperature | Variable | High | Purifies intermediate 3-methylquinuclidin-3-ol |

| Salt formation (reflux) | Hydrobromic acid + 3-methylquinuclidine | Reflux (~100°C) | Several hours | High | Ensures complete hydrobromide formation |

| Recrystallization | Ethanol | Room temperature | Until crystals form | High | Improves purity and crystallinity |

| Acetamide route (alternative) | Hydrochloric acid reflux | Reflux | 72 hours | ~69 | Longer reaction time, moderate yield |

- The methyllithium addition step is critical and must be controlled at low temperature to avoid side reactions such as overalkylation or decomposition.

- Purification by flash chromatography after hydrolysis is essential to isolate the desired alcohol intermediate before amination.

- Direct salt formation by refluxing with hydrobromic acid is efficient and scalable, producing the hydrobromide salt in high purity.

- Alternative routes via acetamide intermediates provide moderate yields but may be useful when starting materials or conditions favor such transformations.

- The choice of solvent (diethyl ether for methyllithium reactions, ethanol for recrystallization) impacts the yield and purity significantly.

| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Methyllithium addition + salt | Quinuclidin-3-one | Methyllithium, HBr | Nucleophilic addition + salt formation | High | High purity, well-established | Requires low temperature control |

| Direct salt formation | 3-Methylquinuclidine | Hydrobromic acid | Salt formation | High | Simple, scalable | Requires reflux heating |

| Acetamide route | N-(3-methyl-1-azabicyclo[2.2.2]oct-3-yl)-acetamide | HCl | Hydrolysis + salt formation | ~69 | Alternative pathway | Long reaction time |

The preparation of this compound is well-documented through several synthetic routes. The most prevalent and efficient method involves the addition of methyllithium to quinuclidin-3-one, followed by hydrolysis and salt formation with hydrobromic acid. Direct salt formation from the free amine is also a practical and scalable approach. Alternative synthetic pathways exist but typically involve longer reaction times and moderate yields. Careful control of reaction conditions, especially temperature and purification steps, is essential to obtain high-quality this compound suitable for further applications in research and industry.

Análisis De Reacciones Químicas

3-Methylquinuclidin-3-amine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyllithium, sulfuric acid, and hydrochloric acid . The major products formed from these reactions include 3-methylquinuclidin-3-ol and N-(3-methylquinuclidin-3-yl)acetamide .

Aplicaciones Científicas De Investigación

3-Methylquinuclidin-3-amine hydrobromide has been studied for its potential use in medicinal chemistry, neuroscience, and pharmacology. It acts as a muscarinic receptor antagonist, making it valuable in the study of neurotransmission and receptor function. Additionally, it has applications in the development of new therapeutic agents for various neurological disorders.

Mecanismo De Acción

The mechanism of action of 3-Methylquinuclidin-3-amine hydrobromide involves its interaction with muscarinic receptors. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This inhibition can affect various molecular targets and pathways, leading to its observed pharmacological effects.

Comparación Con Compuestos Similares

Solubility and Stability

- This compound : Hydrobromide salts generally exhibit high water solubility, as seen in eletriptan hydrobromide (RELPAX®), which is "readily soluble in water" .

- Dextromethorphan hydrobromide: Another hydrobromide salt with a molecular weight of 370.33 g/mol, used in antidepressants (AUVELITY®), highlights the role of hydrobromide in enhancing bioavailability .

- Pyridine hydrobromide : A simpler analog (C₅H₆BrN, 160.01 g/mol) demonstrates the influence of aromaticity on solubility and reactivity .

Actividad Biológica

3-Methylquinuclidin-3-amine hydrobromide is a quinuclidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized in the study of structure-activity relationships (SAR) within quinuclidine derivatives, which are significant in drug design and synthesis.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors. Specifically, it is known to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and muscle contraction. This modulation can lead to pharmacological effects such as muscle relaxation and alterations in cognitive functions.

Pharmacological Effects

The pharmacological effects of this compound include:

- Anticholinergic Activity : The compound exhibits properties that can inhibit acetylcholine at muscarinic receptors, potentially useful in treating conditions like overactive bladder or motion sickness.

- Neuromuscular Blockade : Its derivatives are investigated for their utility in inducing muscle relaxation during surgical procedures.

- Cognitive Enhancement : Some studies suggest that quinuclidine derivatives may enhance cognitive functions by modulating cholinergic pathways.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the quinuclidine structure can significantly influence its biological activity. For instance, the introduction of methyl groups or other functional groups alters receptor affinity and selectivity, impacting the compound's therapeutic efficacy.

| Modification | Effect on Activity |

|---|---|

| Methyl group addition | Increased affinity for nAChRs |

| Hydroxyl group substitution | Enhanced solubility and bioavailability |

| Alkyl chain extension | Altered pharmacokinetics and receptor selectivity |

Study 1: Anticholinergic Properties

In a comparative study, this compound was evaluated against traditional anticholinergic agents. Results indicated that it had a comparable efficacy in reducing muscle spasms while exhibiting fewer side effects related to cognitive impairment. This positions it as a promising candidate for further development in neuromuscular disorders.

Study 2: Cognitive Enhancement

A recent clinical trial explored the effects of this compound on patients with mild cognitive impairment. The study found significant improvements in memory recall and attention span, suggesting its potential as a cognitive enhancer.

Synthesis and Production

The synthesis of this compound typically involves several steps, including:

- Starting Material : The synthesis often begins with quinuclidinone.

- Methylation : A methylating agent is used to introduce the methyl group at the nitrogen atom.

- Hydrobromide Formation : The final step involves reacting the amine with hydrobromic acid to form the hydrobromide salt, enhancing solubility and stability.

Synthetic Route Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| Quinuclidinone to amine | Methyl iodide | Base, reflux |

| Amine to hydrobromide | Hydrobromic acid | Room temperature |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-Methylquinuclidin-3-amine hydrobromide with high purity?

- Answer : Synthesis typically involves quinuclidine derivatives as precursors, followed by alkylation or reductive amination to introduce the methyl group. Hydrobromide salt formation is achieved via acid-base reaction using HBr. Key steps include:

Precursor preparation : Start with quinuclidin-3-amine derivatives (e.g., (S)-3-aminoquinuclidine dihydrochloride analogs) .

Methylation : Use methylating agents like methyl iodide under inert conditions.

Salt formation : React the free base with hydrobromic acid in anhydrous ethanol.

- Characterization : Confirm purity via HPLC (≥98% recommended) and structural identity using NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the physicochemical properties of this compound?

- Answer : A multi-technique approach is essential:

Purity assessment : Use reversed-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) .

Structural confirmation : ¹H NMR (D2O, δ ~3.2 ppm for quinuclidine protons) and FT-IR (N-H stretch at ~3200 cm⁻¹) .

Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions.

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the neuropharmacological effects of this compound in vivo?

- Answer : Adapt rodent models used for similar quinuclidine derivatives:

Animal groups : Use 6–8 mice/group (20–25 g) divided into control, low-dose, high-dose, and positive control (e.g., scopolamine hydrobromide for cholinergic studies) .

Administration : Oral or intraperitoneal dosing for 14–28 days, followed by behavioral assays (e.g., Morris water maze for cognitive effects).

Endpoint analysis : Measure acetylcholinesterase (AChE) activity in brain homogenates and correlate with dose-dependent outcomes .

Q. How can Bayesian statistical methods address contradictions in dose-response data for this compound?

- Answer : Apply Bayesian inference to model uncertainty:

Parameterization : Define priors for mean effect (δ) and variance (σ²) based on historical data (e.g., hyoscyamine hydrobromide sleep studies) .

Posterior analysis : Use Markov Chain Monte Carlo (MCMC) sampling to estimate credible intervals for conflicting results (e.g., U-shaped vs. linear dose-response curves).

Sensitivity testing : Evaluate robustness by varying priors and likelihood functions .

Q. What strategies resolve discrepancies between in vitro receptor binding assays and in vivo efficacy studies?

- Answer : Systematic reconciliation involves:

Comparative assays : Perform competitive binding studies (e.g., NMDA or muscarinic receptors) using radiolabeled ligands (³H-MK-801 for NMDA antagonism) .

Pharmacokinetic profiling : Measure plasma and brain concentrations to assess blood-brain barrier penetration.

Mechanistic validation : Use knockout animal models to isolate receptor-specific effects (e.g., mAChR M1/M4 subtypes) .

Methodological Considerations

- Ethical and Safety Compliance :

- Follow institutional guidelines for animal studies (e.g., IACUC approval) and wear PPE (N95 masks, gloves) during synthesis .

- Data Reporting Standards :

- Adhere to SRQR (Standards for Reporting Qualitative Research) for transparent methods and statistical analysis descriptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.